
2-(Furan-3-yl)cyclohexan-1-one
Descripción general
Descripción
“2-(Furan-3-yl)cyclohexan-1-one” is a chemical compound with the CAS Number: 1343456-25-6 . It has a molecular weight of 164.2 and is typically stored at temperatures below -10°C . It is a liquid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(3-furyl)cyclohexanone . The InChI code for this compound is 1S/C10H12O2/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h5-7,9H,1-4H2 .
Physical And Chemical Properties Analysis
“2-(Furan-3-yl)cyclohexan-1-one” is a liquid at room temperature . It has a molecular weight of 164.2 and is typically stored at temperatures below -10°C .
Aplicaciones Científicas De Investigación
Synthetic Versatility
Furan derivatives are known for their versatility as synthons in chemical synthesis. They can be used to create a wide variety of structures using short synthetic sequences, which is crucial for researchers developing synthetic methods for large compound collections .
Cytotoxicity Studies
Chalcones derived from furan compounds have been tested for cytotoxic effects toward lung carcinoma, indicating potential applications in cancer research and drug development .
Chemical Transformations
Furan-containing enetriketones are attractive objects for designing various transformations, including condensations, which could afford diverse alicyclic or heterocyclic products. This highlights the compound’s utility in creating complex chemical structures .
Antibacterial Activity
Novel furan derivatives have been synthesized and evaluated for their antibacterial activity against various strains of bacteria, suggesting an application in the development of new antimicrobial agents .
Epoxy Resin Synthesis
Recent advances in the preparation of diamines and diepoxy monomers from furan derivatives have been highlighted for the synthesis of epoxy resins. These resins are obtained from natural cellulose and hemicellulose feedstocks and can replace traditional materials .
Heterocyclic Compound Synthesis
Furan derivatives have been used in the synthesis and characterization of new racemic α-heterocyclic α,α-diaminoester and α,α-diamino acid carboxylic compounds, indicating their role in creating complex organic molecules .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Direcciones Futuras
Furan derivatives are important compounds in chemistry, biology, medicine, and materials science . They are considered as platform chemicals for the preparation of many novel practically useful compounds and materials . Therefore, the study and application of “2-(Furan-3-yl)cyclohexan-1-one” and similar compounds could be a promising direction for future research.
Mecanismo De Acción
Furans
Furans are a class of organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen. Compounds containing a furan ring have shown a wide range of biological activity, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects .
Propiedades
IUPAC Name |
2-(furan-3-yl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h5-7,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHZUSWHWXSECM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-3-yl)cyclohexan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






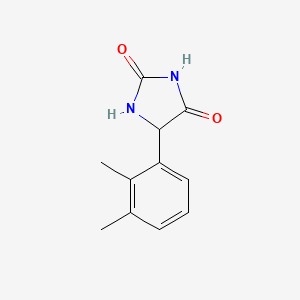
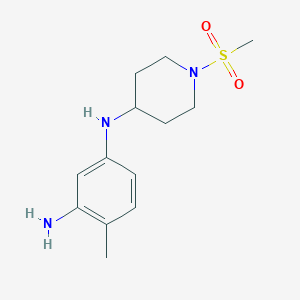
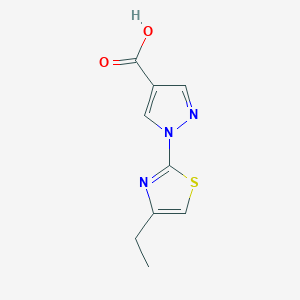
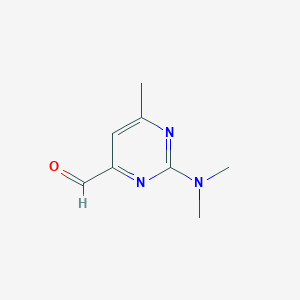
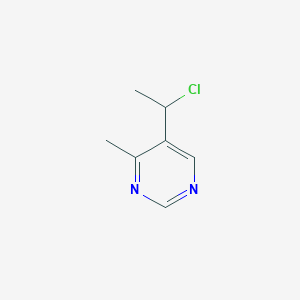

![N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-2-amine](/img/structure/B1529301.png)
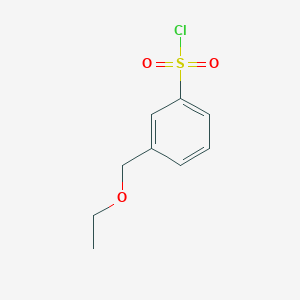
amino}methyl)-5-chloro-N-methylpyridin-2-amine](/img/structure/B1529303.png)

![2-Chloro-4-[2-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1529305.png)